molecular formula C20H21N3O2S B2516519 5-(furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine CAS No. 883515-45-5

5-(furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine

Cat. No.: B2516519
CAS No.: 883515-45-5
M. Wt: 367.47
InChI Key: IBPDZILBNGAISM-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine is a polycyclic heteroaromatic compound featuring a thieno[2,3-c]isoquinoline core substituted with a furan-2-yl group at position 5, a pyrrolidine-1-carbonyl moiety at position 2, and an amine at position 1. This structure integrates pharmacologically relevant motifs:

  • Thieno[2,3-c]isoquinoline: A fused bicyclic system combining thiophene and isoquinoline, known for diverse bioactivities, including anticancer and anti-inflammatory properties .
  • Furan-2-yl: A heterocyclic ether linked to improved metabolic stability and π-π interactions in drug-receptor binding .
  • Pyrrolidine-1-carbonyl: A polar substituent that may enhance solubility and influence target engagement via hydrogen bonding .

Properties

IUPAC Name

[1-amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c21-16-15-12-6-1-2-7-13(12)17(14-8-5-11-25-14)22-19(15)26-18(16)20(24)23-9-3-4-10-23/h5,8,11H,1-4,6-7,9-10,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPDZILBNGAISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2C4=CC=CO4)SC(=C3N)C(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs in terms of structure, substituents, and inferred pharmacological profiles:

Compound Name Core Structure Key Substituents Reported/Inferred Bioactivity References
5-(Furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine Thieno[2,3-c]isoquinoline 5-Furan-2-yl, 2-pyrrolidine-1-carbonyl, 1-amine Potential anticancer (structural inference)
3-(Furan-2-yl)-7-glycosylated isoquinolin-1(2H)-one Isoquinolinone 3-Furan-2-yl, 7-glycosyl Not specified (glycosylation enhances bioavailability)
4-Amino-9,10-dimethoxy-2-phenylpyrido[2,1-a]isoquinoline-1,3-dicarbonitrile Pyrido[2,1-a]isoquinoline 4-Amino, 9,10-dimethoxy, 2-phenyl, 1,3-dicarbonitrile Anticancer, anti-inflammatory
N-[(Furan-2-yl)methyl]-7H-purin-6-amine Purine 6-(Furan-2-ylmethyl)amino Kinase inhibition (hypothesized)
Pyrido[2,3-c]pyridazine Bcl-xL inhibitors Pyrido[2,3-c]pyridazine Benzothiazolylamino, thiazole-carboxylic acid Bcl-xL inhibition, pro-apoptotic (cancer)

Key Structural and Functional Comparisons

Pyrido[2,3-c]pyridazine derivatives () share fused bicyclic systems but lack the thiophene moiety, which may reduce metabolic stability compared to the target compound .

Substituent Effects: The pyrrolidine-1-carbonyl group in the target compound contrasts with the glycosyl moiety in ’s isoquinolinone. While glycosylation improves solubility, the pyrrolidine-carbonyl balance hydrophilicity and steric bulk, possibly optimizing target selectivity . Furan-2-yl is common in all compounds, suggesting a role in enhancing aromatic interactions or metabolic resistance. For example, in purine derivatives (), this group modulates adenosine receptor binding .

Pharmacological Inference: Pyrido[2,1-a]isoquinolines () demonstrate anticancer activity via intercalation or enzyme inhibition. The target compound’s thieno-isoquinoline core may similarly interact with DNA or kinases . Bcl-xL inhibitors () highlight the therapeutic relevance of fused heterocycles in apoptosis induction, a mechanism that the target compound may share due to structural analogy .

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